
N-(4-piperidinophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-piperidinophenyl)butanamide” is a chemical compound with the molecular formula C15H22N2O . Its average mass is 246.348 Da and its mono-isotopic mass is 246.173218 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-piperidinophenyl)butanamide” consists of a butanamide group attached to a phenyl group which is further attached to a piperidine ring . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Chemical Reactions Analysis
Amides, including “N-(4-piperidinophenyl)butanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which can occur in the presence of both acids and bases . In acidic conditions, the amide reacts with water to form a carboxylic acid and an ammonium ion. In basic conditions, the amide reacts with a hydroxide ion to form a carboxylate ion and ammonia .Physical And Chemical Properties Analysis
“N-(4-piperidinophenyl)butanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 373.9±35.0 °C at 760 mmHg, and a flash point of 179.9±25.9 °C . It has a molar refractivity of 74.3±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 232.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Analgesic Properties
N-(4-piperidinophenyl)butanamide exhibits analgesic effects by interacting with specific receptors in the central nervous system. Researchers have explored its potential as a pain-relieving agent, particularly in chronic pain management. Studies suggest that it modulates pain perception pathways, making it a promising candidate for novel analgesic therapies .
Antipsychotic Activity
In the realm of neuropsychiatry, this compound has drawn attention for its antipsychotic properties. It may act as a dopamine receptor antagonist, potentially alleviating symptoms associated with schizophrenia and other psychotic disorders. Further investigations are ongoing to optimize its efficacy and safety .
Anti-Inflammatory Effects
N-[4-(piperidin-1-yl)phenyl]butanamide has demonstrated anti-inflammatory activity in preclinical studies. By inhibiting pro-inflammatory cytokines and modulating immune responses, it could be valuable in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Cancer Research
Researchers have explored the compound’s potential in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth and metastasis makes it an intriguing candidate. However, clinical trials are needed to validate its efficacy and safety in cancer treatment .
Neuroprotection
The compound’s neuroprotective effects have been investigated in models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for developing neuroprotective drugs .
Antiviral Properties
Preliminary studies suggest that N-(4-piperidinophenyl)butanamide exhibits antiviral activity against certain viruses. It interferes with viral replication processes, making it a potential therapeutic agent against viral infections. However, more research is needed to validate its efficacy and safety .
Eigenschaften
IUPAC Name |
N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPCBOGWVHION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidinophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

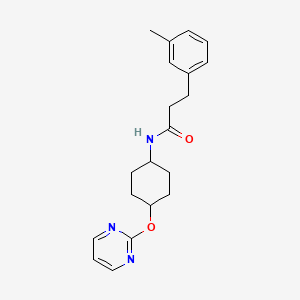

![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)
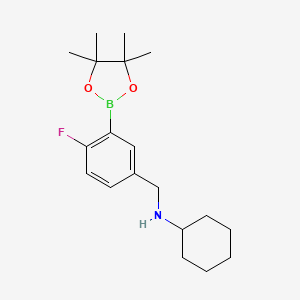
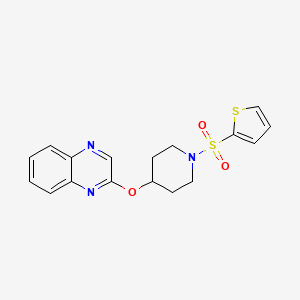
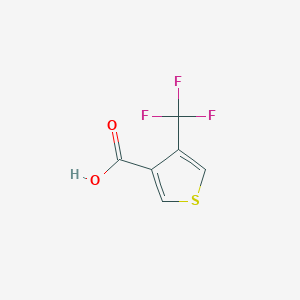
![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)
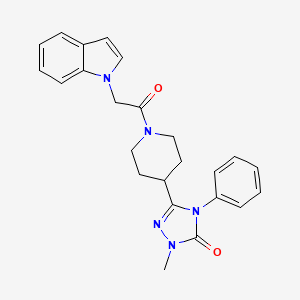

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)